1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a chlorobenzoyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction using 2-(trifluoromethyl)phenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)-N-phenylpiperidine-4-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
1-(4-chlorobenzoyl)-N-[2-(methyl)phenyl]piperidine-4-carboxamide: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to the presence of both the chlorobenzoyl and trifluoromethylphenyl groups
Properties
Molecular Formula |
C20H18ClF3N2O2 |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClF3N2O2/c21-15-7-5-14(6-8-15)19(28)26-11-9-13(10-12-26)18(27)25-17-4-2-1-3-16(17)20(22,23)24/h1-8,13H,9-12H2,(H,25,27) |
InChI Key |
ZGBLWNFWYHXYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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